2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one
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Overview
Description
2-Chloro-1-(2-oxa-5-azabicyclo[410]heptan-5-yl)propan-1-one is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one typically involves the reaction of 2-oxa-5-azabicyclo[4.1.0]heptane with a chlorinated propanone derivative. One common method involves the use of N-ethyl-N,N-diisopropylamine (DIPEA) as a base in dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction is carried out by stirring the mixture at 40°C for 16 hours, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The bicyclic structure allows it to fit into enzyme active sites, thereby affecting the enzyme’s function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but differs in the position of the oxygen and nitrogen atoms.
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride: This is a closely related compound with a similar core structure but different functional groups.
Uniqueness
2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c1-5(9)8(11)10-2-3-12-7-4-6(7)10/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLJZGAWPYRYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC2C1C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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